4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid
Overview
Description
4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid is a useful research compound. Its molecular formula is C60H36O12 and its molecular weight is 948.9 g/mol. The purity is usually 95%.
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Scientific Research Applications
Liquid Crystalline Behavior and Mesophase Properties
- Mesomorphic Behavior and Substitution Effects: Lateral substitution in triphenylene-based compounds, including those related to 4,4',4'',4''',4'''',4'''''-(Triphenylene-2,3,6,7,10,11-hexayl)hexabenzoic acid, has been found to significantly impact liquid-crystalline behavior. Studies have shown that methyl substitution can suppress columnar phase formation and induce discotic nematic mesophases in certain derivatives (Hindmarsh, Hird, Styring, & Goodby, 1993); (Hindmarsh, Watson, Hird, & Goodby, 1995).
- Fluorination and Mesomorphism: Fluorination of peripheral phenyl groups in triphenylene derivatives can drastically alter mesomorphism, influencing the thermal stability and properties of the mesophases (Sasada, Monobe, Ueda, & Shimizu, 2008).
Molecular Synthesis and Characterization
- Synthesis Techniques: Efficient synthesis methods have been developed for alkoxy-substituted triphenylenes, which are closely related to the compound . These methods offer high yields and potentially applicable to similar compounds (Naarmann, Hanack, & Mattmer, 1994).
- Novel Oligomers and Star-Shaped Molecules: The creation of novel star-shaped oligomers containing triphenylene discotic mesogens shows the versatility of this class of compounds in forming unique molecular structures with distinct thermal and liquid crystalline properties (Zhao et al., 2015).
Applications in Organic Materials and Electronics
- Thermal Conductivity in Organic Materials: Triphenylene-based compounds have been investigated for their potential in creating high thermal conductivity organic materials, which can be crucial for applications in electronic and display devices (Kang et al., 2016).
- Charge Transfer and Electrical Properties: Studies on the phase behavior of binary mixtures containing triphenylene derivatives provide insights into the electrical properties and stability of these compounds, which could have implications for their use in electronic applications (Boden, Bushby, & Lozman, 2004).
Properties
IUPAC Name |
4-[3,6,7,10,11-pentakis(4-carboxyphenyl)triphenylen-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H36O12/c61-55(62)37-13-1-31(2-14-37)43-25-49-50(26-44(43)32-3-15-38(16-4-32)56(63)64)52-28-46(34-7-19-40(20-8-34)58(67)68)48(36-11-23-42(24-12-36)60(71)72)30-54(52)53-29-47(35-9-21-41(22-10-35)59(69)70)45(27-51(49)53)33-5-17-39(18-6-33)57(65)66/h1-30H,(H,61,62)(H,63,64)(H,65,66)(H,67,68)(H,69,70)(H,71,72) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZAMJHLUWBFFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C9=CC=C(C=C9)C(=O)O)C1=CC=C(C=C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H36O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
948.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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